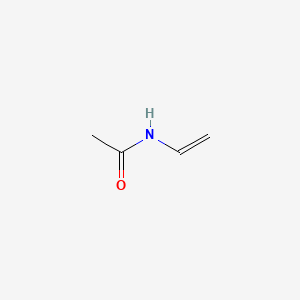

N-Vinylacetamide

Cat. No. B7823231

M. Wt: 85.10 g/mol

InChI Key: RQAKESSLMFZVMC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06166253

Procedure details

A mixture was prepared containing 19.1 g of a mixture comprising 6.9 wt % acetamide, 57.4 wt % N-vinylacetamide and 35.6 wt % N-(1-methoxyethyl)acetamide (hereunder referred to as "NVA mixture"), 726.5 g of a mixture comprising 96.0 wt % dimethylacetal, 0.1 wt % acetaldehyde, 2.9 wt % methanol, 0.23 wt % water and 0.27 wt % hemiacetal (hereunder referred to as "acetal starting material"), 86.7 g of acetaldehyde, 126.7 g of methanol, 27.8 g of acetamide, 6.8 g of N-vinylacetamide and 9.9 g of water. The molar ratio of the N-vinylacetamide and the N-(1-methoxyethyl)acetamide, acetamide, acetal, acetaldehyde, water and methanol in the mixture was 1:0.36:2.4:37.2:9.7:3.1:22.3. In terms of "moieties" the proportion was "amide":"ethylidene":"methoxy":"water"=1:12.9:26.0:3.4. The components were thoroughly mixed to prepare the reaction starting solution, and 50 ml thereof was fed each hour through the top of a reaction column with an inner diameter of 25 mm filled with 10 ml of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark). Warm water at 40° C. was poured over the jacket of the reactor to maintain a reaction temperature of 40° C. The reaction results were calculated based on quantitative analysis by gas chromatography, after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor. Based on the reaction results after 7 hours, the N-(1-methoxyethyl)acetamide yield (with respect to acetamide+N-(1-methoxyethyl)acetamide+N-vinylacetamide) was 87.4%, and the ethylidene bisacetamide yield as a reaction by-product (calculated on the same standard as the N-(1-methoxyethyl)acetamide yield) was 5.2%.

[Compound]

Name

acetal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

mixture

Quantity

19.1 g

Type

reactant

Reaction Step Eleven

[Compound]

Name

mixture

Quantity

726.5 g

Type

reactant

Reaction Step Eleven

[Compound]

Name

dimethylacetal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

hemiacetal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH2:4])(=[O:3])[CH3:2].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].C(=O)C>O.CO>[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[C:1]([NH2:4])(=[O:3])[CH3:2].[CH3:11][O:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14].[CH:5]([NH:7][C:8](=[O:10])[CH3:9])=[CH2:6] |f:7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)NC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

Step Four

[Compound]

|

Name

|

acetal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step Six

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eleven

[Compound]

|

Name

|

mixture

|

|

Quantity

|

19.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)NC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)NC(C)=O

|

[Compound]

|

Name

|

mixture

|

|

Quantity

|

726.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

dimethylacetal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

[Compound]

|

Name

|

hemiacetal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

86.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

|

Name

|

|

|

Quantity

|

27.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N

|

|

Name

|

|

|

Quantity

|

6.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)NC(C)=O

|

|

Name

|

|

|

Quantity

|

9.9 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

126.7 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A mixture was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The components were thoroughly mixed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thereof was fed each hour through the top of a reaction column with an inner diameter of 25 mm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with 10 ml of the strongly acidic ion-exchange resin "Dowex MSC-1" (registered trademark)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after neutralization of the reaction solution obtained through the outlet at the bottom of the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results after 7 hours

|

|

Duration

|

7 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)NC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)N.COC(C)NC(C)=O.C(=C)NC(C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |